![molecular formula C15H21NO2 B5649241 N-cyclopentyl-2-(4-ethylphenoxy)acetamide](/img/structure/B5649241.png)
N-cyclopentyl-2-(4-ethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopentyl-2-(4-ethylphenoxy)acetamide often involves complex chemical reactions. For instance, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential anti-inflammatory and antidyslipidemic properties, was prepared through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized using NMR spectroscopy and X-ray diffraction (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated through techniques like X-ray crystallography. For example, the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was determined through single-crystal X-ray diffraction, revealing specific dihedral angles and hydrogen-bonding interactions (Belay et al., 2012).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, leading to diverse properties and potential applications. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the complex chemical reactions these compounds can undergo (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-cyclopentyl-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBQIDCPSGFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-ethylphenoxy)acetamide |
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